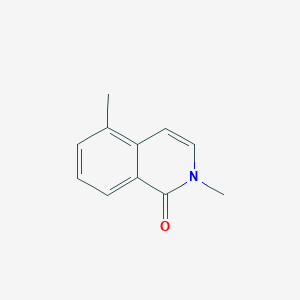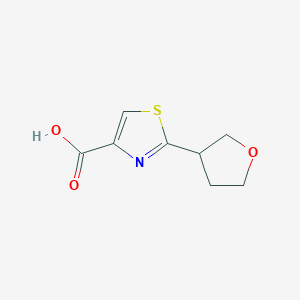![molecular formula C6H2BrClN2S B13671217 7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
7-Bromo-2-chlorothiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a fused thiazole-pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a brominated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-c]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-chlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting DNA synthesis or interfering with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring instead of a pyridine ring.
Uniqueness: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .
Eigenschaften
Molekularformel |
C6H2BrClN2S |
|---|---|
Molekulargewicht |
249.52 g/mol |
IUPAC-Name |
7-bromo-2-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
InChI-Schlüssel |
VMYBYDOXGDQVME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)SC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)



![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)


